N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H18N4O3S3 and its molecular weight is 434.55. The purity is usually 95%.
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Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide derivatives have shown promise in anti-angiogenic applications. These compounds can effectively block the formation of blood vessels in vivo, as demonstrated in the chick chorioallantoic membrane (CAM) model. Additionally, they exhibit DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Glycine Transporter 1 Inhibition
Some derivatives of this compound have been identified as potent inhibitors of the Glycine Transporter 1 (GlyT1). These compounds show promise in central nervous system (CNS) applications due to their favorable pharmacokinetic profile and ability to increase glycine levels in cerebrospinal fluid (Yamamoto et al., 2016).
PCSK9 mRNA Translation Inhibition
A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, closely related to the queried compound, have been developed as small molecule inhibitors of PCSK9 mRNA translation. These compounds offer improved potency and safety profiles, making them potential candidates for lowering cholesterol levels (Londregan et al., 2018).
Antimicrobial and Anti-Inflammatory Properties
Compounds structurally similar to this compound have shown significant antimicrobial and anti-inflammatory activities. These activities were demonstrated through their effectiveness against various bacterial strains and their ability to inhibit protein denaturation, which is a marker of anti-inflammatory action (Rajurkar et al., 2015).
Properties
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S3/c23-17(21-18-20-14(12-27-18)13-5-3-8-19-11-13)15-6-1-2-9-22(15)28(24,25)16-7-4-10-26-16/h3-5,7-8,10-12,15H,1-2,6,9H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETOHMCBARMQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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